5-Methyl-3-[[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]methyl]-1,2-oxazole
Description
5-Methyl-3-[[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]methyl]-1,2-oxazole is a heterocyclic compound that contains an oxazole ring, a piperazine ring, and a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Properties
IUPAC Name |
5-methyl-3-[[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]methyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5OS/c1-10-6-11(14-18-10)8-16-2-4-17(5-3-16)9-12-7-13-15-19-12/h6-7H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNACVTYVZJYOTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCN(CC2)CC3=CN=NS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-[[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]methyl]-1,2-oxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine.
Formation of the Piperazine Ring: The piperazine ring can be introduced by reacting the thiadiazole derivative with piperazine under suitable conditions.
Formation of the Oxazole Ring: The final step involves the cyclization of the intermediate compound to form the oxazole ring, typically using a cyclization agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-[[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]methyl]-1,2-oxazole can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include H2O2, KMnO4, and chromium trioxide (CrO3).
Reduction: Common reducing agents include NaBH4, LiAlH4, and catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may yield reduced forms of the compound with fewer double bonds or functional groups .
Scientific Research Applications
5-Methyl-3-[[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]methyl]-1,2-oxazole has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structure and functional groups.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions in cells.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-Methyl-3-[[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]methyl]-1,2-oxazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have similar biological activities, such as antimicrobial and anticancer properties.
Piperazine Derivatives: Compounds containing the piperazine ring are known for their use in pharmaceuticals, particularly as antipsychotic and antiemetic agents.
Oxazole Derivatives: These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Uniqueness
5-Methyl-3-[[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]methyl]-1,2-oxazole is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
